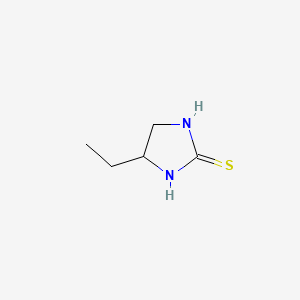
2-Imidazolidinethione, 4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse range of biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylimidazolidine-2-thione typically involves the reaction of ethylene diamine with carbon disulfide in the presence of a base. The reaction is carried out in a small autoclave equipped with a stirrer at 100°C for 2 hours . This method ensures the formation of the desired thione derivative with high yield and purity.
Industrial Production Methods: Industrial production of 4-Ethylimidazolidine-2-thione follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethylimidazolidine-2-thione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethylimidazolidine-2-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antimicrobial and antifungal effects . The presence of the thione group allows the compound to form strong interactions with metal ions, which can be exploited in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Imidazolidine-2-thione: Exhibits similar biological activities but lacks the ethyl group, which can affect its reactivity and applications.
Uniqueness: This structural modification allows for greater versatility in its use across various fields, including chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C5H10N2S |
|---|---|
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
4-ethylimidazolidine-2-thione |
InChI |
InChI=1S/C5H10N2S/c1-2-4-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
TWYWUBIPUWCOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



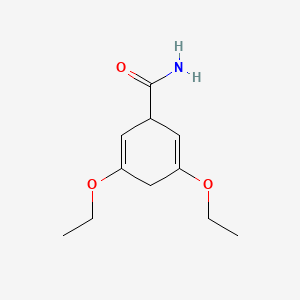
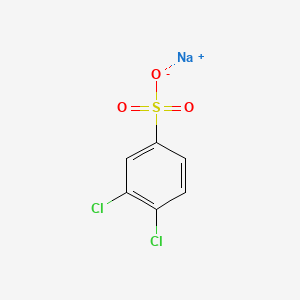
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
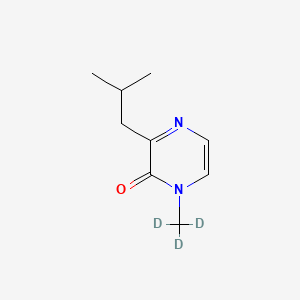
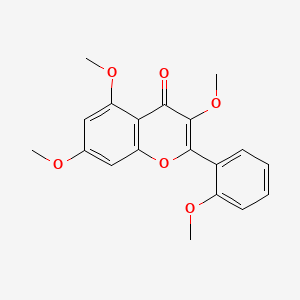
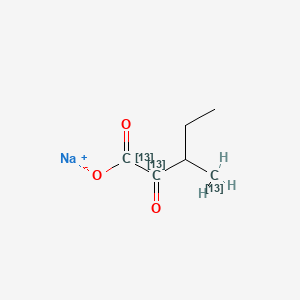
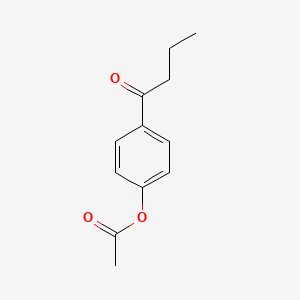
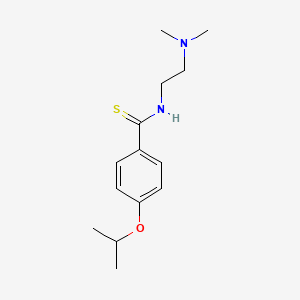
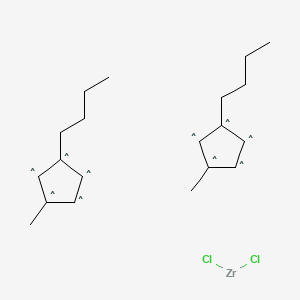
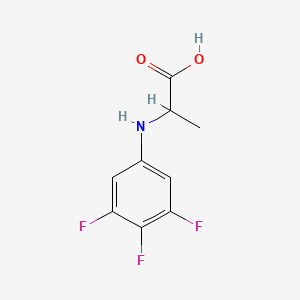
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)

